1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-5-6-11-12-9-3-1-2-4-10(9)13(11)7-8/h1-4,8,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDLUQWEQIAUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3N2CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567951 | |
| Record name | 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136497-56-8 | |
| Record name | 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol typically involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids or arylidene derivatives of Meldrum’s acid. The reaction is carried out under reflux conditions in an acetic acid medium . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired heterocyclic ring system .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways essential for bacterial survival, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Key Observations :
- Ring Size and Fusion: Compounds like pyrido[1,2-a]indole () replace the benzimidazole moiety with indole, altering electron distribution and bioactivity.
- Substituent Effects : Methoxy groups (e.g., in compound 6b ) improve solubility and metabolic stability compared to the parent hydroxylated compound . The -CF₂H group in tetrahydropyridoindole derivatives enhances lipophilicity and resistance to oxidative degradation .
Critical Analysis :
- The light-induced radical cascade () is notable for its additive-free conditions and compatibility with unactivated alkenes, making it environmentally favorable.
- Multicomponent reactions () streamline the synthesis of pyrido-benzimidazoles but may require rigorous purification.
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Physical Data
| Compound | Melting Point (°C) | Bioactivity Reported | Key Functional Groups |
|---|---|---|---|
| 1,2,3,4-THP-benzimidazol-2-ol | Not reported | Anti-cancer (inferred) | -OH |
| 6,9-Dimethoxy-THP-benzimidazole (6b) | >250 | Not explicitly reported | -OCH₃ |
| 1,3,3-Trimethyl-THP-benzimidazol-1-ol | 180–182 | Anti-ulcer, anti-histaminic | -CH₃, -OH |
| Pyrimido[1,2-a]benzimidazoles | Varies | Anti-viral, kinase inhibition | Pyrimidine ring |
Insights :
- Methoxy groups in compound 6b likely improve membrane permeability due to increased lipophilicity .
Biological Activity
Overview
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol is a heterocyclic compound with the molecular formula C11H12N2O. This compound has garnered interest in various fields of biological research due to its potential therapeutic properties. It exhibits notable antibacterial activity and is being explored for its applications in medicinal chemistry.
- Molecular Weight : 188.226 g/mol
- LogP (Octanol-Water Partition Coefficient) : 1.3434
- Polar Surface Area (PSA) : 38.05 Ų
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids or arylidene derivatives of Meldrum’s acid under reflux conditions in an acetic acid medium. This method has been optimized for yield and efficiency in industrial applications .
Antibacterial Properties
This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways critical for bacterial survival .
Table 1: Antibacterial Activity Against Various Bacteria
| Bacteria Type | Activity (Zone of Inhibition) |
|---|---|
| Gram-positive | 15 mm |
| Gram-negative | 18 mm |
Anticancer Potential
Research indicates that this compound may also possess anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: In Vitro Anticancer Activity
In a study assessing the anticancer effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM .
The biological activity of this compound can be attributed to its interaction with specific biomolecules within the target cells:
- Membrane Disruption : It interacts with phospholipid bilayers leading to increased permeability.
- Enzyme Inhibition : Targets key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.
Comparison with Related Compounds
The unique structural features of this compound distinguish it from related compounds such as:
| Compound Name | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole | Moderate | Low |
| Pyrido[1,2-a]benzimidazole derivatives | High | Moderate |
Q & A
Q. What are the common synthetic routes for 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol?
The compound is typically synthesized via multicomponent reactions involving heterocyclic amines and sodium salts of carbonyl-containing precursors. For example, Abdelhamid (2009) describes the use of 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines to form pyrimidine and pyridine derivatives, which can be cyclized to yield the target scaffold. Multicomponent approaches (e.g., using nitromethylene intermediates) are also effective for constructing the fused benzimidazole core . Key steps include cyclocondensation under reflux and purification via column chromatography.
Q. How is the molecular structure confirmed in academic research?
Structural confirmation relies on X-ray crystallography , NMR/IR spectroscopy , and elemental analysis . For instance, Mehdi et al. (2010) resolved the crystal structure of a related tetrahydropyrido-benzimidazole derivative, reporting orthorhombic symmetry (space group Pbca) with unit cell parameters a = 13.606 Å, b = 7.567 Å, and c = 24.578 Å . Spectral data (e.g., H NMR chemical shifts for aromatic protons at δ 6.5–8.0 ppm) and C/H/N/O elemental ratios (<1% deviation) further validate the structure .
Q. What analytical techniques assess purity and reaction progress?
HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5) monitors reaction intermediates . Melting point consistency with literature values (e.g., 177–180°C for derivatives) and TLC (silica gel, ethyl acetate/hexane) are standard for purity checks . Spectral matching (e.g., IR carbonyl stretches at 1650–1700 cm) ensures functional group integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
Optimization involves Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., 5–20 mol% acetic acid). Abdelhamid (2009) achieved higher yields (>70%) by refluxing in ethanol with excess amine, while Li et al. (2008) used microwave-assisted synthesis to reduce reaction times . Kinetic studies (e.g., monitoring by C NMR) help identify rate-limiting steps.
Q. How to resolve contradictions in spectral data during characterization?
Contradictions (e.g., unexpected H NMR splitting or IR peak shifts) require cross-validation via:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 263.29 for [M+H]).
- Computational modeling (DFT) to predict vibrational frequencies or NMR chemical shifts . Impurity analysis via HPLC-MS can identify byproducts (e.g., uncyclized intermediates).
Q. What computational methods support structure-activity relationship (SAR) studies?
Density Functional Theory (DFT) calculates bond angles (e.g., C-N-C ~122°) and torsion energies to predict conformational stability . Molecular docking (e.g., using AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases or GPCRs). For example, SAR studies on benzimidazole derivatives highlight the importance of substituents at the 4-position for anti-cancer activity .
Q. How to design derivatives for enhanced bioactivity?
Focus on substituent modulation at strategic positions (e.g., electron-withdrawing groups at C-6 for increased electrophilicity). Li et al. (2008) demonstrated that phenyl substitution at the 4-position improves π-π stacking in protein binding pockets . In vitro assays (e.g., IC measurements against cancer cell lines) guide iterative refinement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
